molecular formula C14H8N2O2 B565798 1-Hydroxycanthin-6-one CAS No. 80787-59-3

1-Hydroxycanthin-6-one

Cat. No.: B565798
CAS No.: 80787-59-3
M. Wt: 236.23
InChI Key: LWYFITNQEPSUDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxycanthin-6-one is a natural product found in Eurycoma, Eurycoma longifolia, and Hannoa chlorantha with data available.

Mechanism of Action

Target of Action

1-Hydroxycanthin-6-one is a subclass of β-carboline alkaloids . It has been shown to target multiple inflammatory mediators . The compound has been found to suppress NO production in LPS-activated RAW 264.7 macrophages . This suggests that the primary targets of this compound are the inflammatory mediators involved in the immune response.

Mode of Action

The compound interacts with its targets by suppressing their activity, leading to a decrease in the production of inflammatory mediators . This interaction results in the inhibition of the inflammatory response, which can be beneficial in the treatment of chronic inflammatory diseases .

Biochemical Pathways

this compound affects major signaling pathways such as the NLR family pyrin domain containing 3 (NLRP3) inflammasome and the NF-κB signaling pathway . These pathways play crucial roles in the immune response and are involved in the regulation of inflammation. By affecting these pathways, this compound can influence the downstream effects related to inflammation and immune response .

Pharmacokinetics

It is known that the compound is isolated from various plants , suggesting that it might be absorbed in the body through ingestion. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the suppression of inflammatory mediators. This leads to a decrease in inflammation and potentially beneficial effects in the treatment of chronic inflammatory diseases . In addition, this compound has been shown to play a neuroprotective effect by suppressing the production of NO from astrocytes .

Biochemical Analysis

Cellular Effects

1-Hydroxycanthin-6-one has been shown to have significant effects on various types of cells. For instance, it has been found to inhibit nitric oxide (NO) release from RAW264.7 cells in a dose-dependent manner . This suggests that this compound may have anti-inflammatory properties.

Molecular Mechanism

It has been suggested that it may exert its effects at the molecular level by interfering with calcium mobilization

Metabolic Pathways

This compound is involved in various metabolic pathways. The biosynthesis of canthin-6-one alkaloids starts from tryptophan as a precursor, which produces tryptamine. This then condenses with acetic or ketoglutarate units, giving rise to a series of β-carboline intermediates .

Properties

IUPAC Name

8-hydroxy-1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),6,8,10,12,14-heptaen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O2/c17-11-7-15-9-5-6-12(18)16-10-4-2-1-3-8(10)13(11)14(9)16/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYFITNQEPSUDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C4N2C(=O)C=CC4=NC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is known about the distribution of 1-Hydroxycanthin-6-one in nature?

A1: this compound has been identified in both Ailanthus altissima [] and Ailanthus giraldii [], two closely related tree species.

Q2: How does the production of this compound vary within Ailanthus altissima cell cultures?

A2: The production of this alkaloid in Ailanthus altissima cell cultures can be influenced by the addition of elicitors, like yeast glucan. While elicitation early in the growth cycle led to a two-fold increase in this compound, the same treatment later in the cycle had a negative impact on production []. This suggests complex regulatory mechanisms are at play.

Q3: Are there any known enzymatic modifications of this compound within Ailanthus altissima?

A3: Yes, research has identified an enzyme called this compound: S-adenosyl-l-methionine methyltransferase present in Ailanthus altissima cell cultures []. This enzyme suggests the potential for methylation of this compound, likely playing a role in its metabolism or biological activity within the plant.

Q4: What analytical methods are commonly used to study this compound and related alkaloids?

A4: Capillary gas chromatography has proven effective for separating and quantifying this compound alongside other canthinone alkaloids in plant extracts and cell cultures []. This method allows researchers to study the alkaloid profile of Hannoa chlorantha, for example, and to assess the impact of different culture conditions on alkaloid production.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.